molecular formula C17H26N2O4 B3347702 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate CAS No. 1419401-88-9

2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate

Cat. No.: B3347702
CAS No.: 1419401-88-9
M. Wt: 322.4 g/mol
InChI Key: NPNDSRGIZUPLNP-PEZBUJJGSA-N
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Description

2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate is a chemical compound known for its application as a UV-filter in cosmetic products. It is recognized for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays .

Preparation Methods

The synthesis of 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate involves several steps. The primary synthetic route includes the reaction of ethoxyethyl cyanoacetate with a cyclohexenylidene derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate involves the absorption of ultraviolet radiation. The compound absorbs UV rays and converts them into less harmful energy forms, thereby preventing the UV radiation from penetrating the skin and causing damage. The molecular targets include the chromophores in the compound that interact with UV light .

Comparison with Similar Compounds

Similar compounds to 2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate include other UV-filters such as:

Properties

IUPAC Name

2-ethoxyethyl (2Z)-2-cyano-2-[3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-22-10-11-23-17(20)16(13-18)14-6-4-7-15(12-14)19-8-5-9-21-2/h12,19H,3-11H2,1-2H3/b16-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNDSRGIZUPLNP-PEZBUJJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(=C1CCCC(=C1)NCCCOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC(=O)/C(=C\1/CCCC(=C1)NCCCOC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019869
Record name 2-Ethoxyethyl (2Z)-cyano(3-((3-methoxypropyl)amino)-2-cyclohexen-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419401-88-9
Record name 2-Ethoxyethyl (2Z)-2-cyano-2-[3-[(3-methoxypropyl)amino]-2-cyclohexen-1-ylidene]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419401-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxyethyl (2Z)-cyano(3-((3-methoxypropyl)amino)-2-cyclohexen-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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